3-Hydroxycyclobutanecarboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

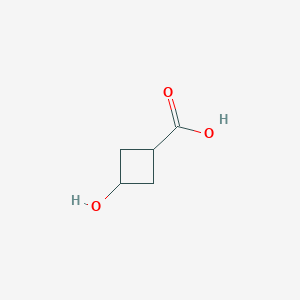

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-hydroxycyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c6-4-1-3(2-4)5(7)8/h3-4,6H,1-2H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSHGVMYLGGANKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90941231, DTXSID001273220, DTXSID801279191 | |

| Record name | 3-Hydroxycyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90941231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-3-Hydroxycyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001273220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-3-Hydroxycyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801279191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194788-10-8, 1268521-85-2, 552849-33-9 | |

| Record name | 3-Hydroxycyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90941231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-3-Hydroxycyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001273220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-3-Hydroxycyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801279191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxycyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Hydroxycyclobutanecarboxylic acid structure and properties

An In-depth Technical Guide to 3-Hydroxycyclobutanecarboxylic Acid: A Core Scaffold for Modern Drug Discovery

Introduction: The Strategic Value of Constrained Scaffolds

In the landscape of medicinal chemistry and drug development, the pursuit of novel molecular architectures that confer both potent biological activity and favorable pharmacokinetic properties is relentless. Among the vast arsenal of chemical building blocks, small, constrained ring systems have emerged as particularly valuable scaffolds. This compound, a bifunctional molecule featuring a four-membered carbocyclic ring, represents a premier example of such a scaffold. Its inherent ring strain and well-defined stereochemical possibilities offer a unique platform for crafting complex molecules with precise three-dimensional orientations—a critical factor for selective interaction with biological targets.[1] This guide provides an in-depth technical overview of its structure, properties, synthesis, and applications, tailored for researchers, scientists, and drug development professionals.

Part 1: Molecular Structure and Physicochemical Properties

The Core Architecture

This compound (Molecular Formula: C₅H₈O₃, Molecular Weight: 116.12 g/mol ) is a derivative of cyclobutane substituted with both a hydroxyl (-OH) and a carboxylic acid (-COOH) group.[2][3] This dual functionality is central to its utility, providing two distinct chemical handles for synthetic elaboration, such as esterification, amidation, or etherification.[1][4] The cyclobutane ring itself imparts conformational rigidity, limiting the rotational freedom of the substituents and presenting them in a more defined spatial arrangement compared to acyclic or larger ring analogs.

Caption: General structure of this compound.

Critical Insight: The Role of Stereochemistry

The substitution pattern on the cyclobutane ring gives rise to two diastereomers: cis and trans. This stereochemical distinction is not trivial; it fundamentally dictates the molecule's shape and, consequently, its application and biological activity.

-

trans-3-Hydroxycyclobutanecarboxylic acid: The hydroxyl and carboxylic acid groups are on opposite faces of the ring plane.[4] This arrangement leads to a more linear or extended conformation.

-

cis-3-Hydroxycyclobutanecarboxylic acid: The hydroxyl and carboxylic acid groups are on the same face of the ring plane. This results in a more compact, U-shaped conformation.

The ability to selectively synthesize or isolate a specific isomer is a key determinant of its utility. For instance, the cis isomer has been specifically identified for its use in developing advanced medical imaging agents.[5][6]

Caption: Stereoisomers of this compound.

Physicochemical Data Summary

The following table summarizes key physicochemical properties of this compound. These values are critical for experimental design, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₈O₃ | [2][3] |

| Molecular Weight | 116.12 g/mol | [2][3] |

| IUPAC Name | 3-hydroxycyclobutane-1-carboxylic acid | [3] |

| Physical Form | White to yellow solid or liquid | [4][7] |

| Boiling Point (Predicted) | 290.1 °C at 760 mmHg | [8][9] |

| Density (Predicted) | 1.448 g/cm³ | [8][9] |

| Solubility | Soluble in polar solvents | [4] |

Part 2: Spectroscopic and Analytical Characterization

Authenticating the structure and purity of this compound is paramount. While specific spectra for this exact compound are not widely published, its structure allows for a confident prediction of its key spectroscopic features based on well-established principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be highly informative. The acidic proton of the carboxylic acid will appear as a characteristic broad singlet far downfield, typically between 10-12 ppm.[10] The protons on the cyclobutane ring will reside in the 2-4 ppm region. The methine protons (CH-OH and CH-COOH) would be the most downfield of the ring protons, with their precise chemical shift and coupling constants being diagnostic for distinguishing between the cis and trans isomers.

-

¹³C NMR: The carbonyl carbon of the carboxylic acid is expected to have a chemical shift in the range of 165-185 ppm.[11] The carbons attached to the oxygen atoms (C-OH and C-COOH) will appear further downfield than the unsubstituted methylene carbon of the ring.

Infrared (IR) Spectroscopy

The IR spectrum provides a rapid method for confirming the presence of the key functional groups.

-

O-H Stretch: A very broad and strong absorption band is predicted from 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimer.[11][12] This will likely overlap with the sharper O-H stretch from the alcohol group.

-

C=O Stretch: A strong, sharp absorption band between 1690 and 1760 cm⁻¹ is definitive for the carbonyl group of the carboxylic acid.[12]

-

C-O Stretch: A band in the 1210-1320 cm⁻¹ region corresponds to the C-O stretching of the carboxylic acid.[12]

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak [M]+ at m/z 116 would be expected. Key fragmentation patterns would likely include the loss of a water molecule ([M-H₂O]⁺), the loss of a carboxyl group ([M-COOH]⁺), and other cleavages of the cyclobutane ring.

Part 3: Synthesis and Reactivity

Strategic Approach to Synthesis

A robust and scalable synthesis is crucial for the utility of any building block. A logical and field-proven approach to synthesizing this compound involves the reduction of its corresponding ketone precursor, 3-oxocyclobutanecarboxylic acid. This precursor itself is accessible through several patented routes.[13][14] The choice of reducing agent for the final step is critical as it can dictate the stereochemical outcome, yielding either the cis or trans isomer preferentially.

Caption: Proposed synthetic workflow for this compound.

Exemplary Protocol 1: Synthesis of 3-Oxocyclobutanecarboxylic Acid (Precursor)

This protocol is adapted from established methodologies and illustrates a common approach to forming the cyclobutane ring.[15]

Causality: The strategy involves a condensation ring-closure reaction between a malonate derivative and a 1,3-dihalopropane equivalent, followed by hydrolysis and decarboxylation to yield the target keto-acid.[16]

Step-by-Step Methodology:

-

Deprotonation: To a cooled (0-5 °C) solution of N,N-dimethylformamide (DMF), add potassium tert-butoxide. The choice of a strong, non-nucleophilic base is critical to fully deprotonate the malonate ester in the next step without competing side reactions.

-

Enolate Formation: Slowly add a solution of diisopropyl malonate in DMF to the base suspension. This forms the nucleophilic enolate species required for the subsequent cyclization.

-

Cyclization: Add a 1,3-dielectrophile such as 1,3-dibromopropane (or a protected equivalent) to the reaction mixture and heat. This Williamson-ether-synthesis-like reaction proceeds via a double nucleophilic substitution to form the four-membered ring.

-

Hydrolysis and Decarboxylation: Add concentrated hydrochloric acid and water to the crude cyclized product and heat. This step serves two purposes: it hydrolyzes the diester to a diacid, and the resulting malonic acid derivative readily undergoes decarboxylation upon heating to yield the final 3-oxocyclobutanecarboxylic acid.

-

Purification: After reaction completion, extract the product into an organic solvent (e.g., dichloromethane), dry, and concentrate. Recrystallization can be performed to obtain a high-purity product.

Exemplary Protocol 2: Stereoselective Reduction to Final Product

Causality: The reduction of the ketone at the 3-position generates the hydroxyl group. The stereochemical outcome is governed by the facial selectivity of the hydride attack on the carbonyl. This can be influenced by the choice of reducing agent.

Step-by-Step Methodology:

-

Dissolution: Dissolve 3-oxocyclobutanecarboxylic acid in a suitable solvent, such as methanol or ethanol, at 0 °C.

-

Reduction:

-

For cis (thermodynamic) product: Slowly add a simple hydride reducing agent like sodium borohydride (NaBH₄). The small hydride ion can attack from either face, often leading to the more thermodynamically stable product after equilibration.

-

For trans (kinetic) product: Employ a bulkier reducing agent (e.g., L-Selectride®). The steric hindrance of the reagent favors attack from the less hindered face of the carbonyl, often leading to the kinetic product.

-

-

Quenching: After the reaction is complete (monitored by TLC or LC-MS), carefully quench the excess reducing agent by the slow addition of dilute acid.

-

Workup and Isolation: Neutralize the reaction mixture and extract the product with an appropriate organic solvent. The crude product can then be purified by column chromatography or recrystallization to isolate the desired stereoisomer.

Part 4: Applications in Drug Discovery and Development

The unique structural features of this compound make it a highly sought-after intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Core Scaffold for Biologically Active Molecules

The conformational rigidity of the cyclobutane ring helps to reduce the entropic penalty upon binding to a protein target, potentially leading to higher binding affinity. This makes it an attractive scaffold for designing enzyme inhibitors and receptor antagonists where a precise orientation of functional groups is required.[1]

Case Study: Precursor for PET Imaging Agents

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used extensively in oncology. The development of novel PET radiotracers is critical for early tumor detection and monitoring treatment response. cis-3-Hydroxycyclobutanecarboxylic acid has been identified as a non-natural amino acid used in the preparation of PET imaging agents for detecting human tumors, in some cases showing higher sensitivity than the standard tracer, FDG.[5][6]

Gateway to Complex APIs: Kinase Inhibitors

The precursor, 3-oxocyclobutanecarboxylic acid, is a documented key intermediate in the synthesis of Janus kinase (JAK) inhibitors, a class of drugs used to treat autoimmune and inflammatory diseases.[13][14] The subsequent reduction to the hydroxyl derivative provides a crucial building block for further elaboration into these complex and high-value APIs.

Caption: Logical flow from intermediate to final API.

Part 5: Safety and Handling

As a reactive chemical intermediate, proper handling of this compound is essential.

Hazard Identification

The compound is classified with several hazards that necessitate careful handling in a laboratory setting.[3]

| Hazard Class | Pictogram | Signal Word | Hazard Statement(s) | Reference(s) |

| Acute Toxicity, Oral (Category 3) | GHS06 | Danger | H301: Toxic if swallowed | [2] |

| Skin Corrosion/Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation | [3][7] |

| Serious Eye Damage/Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation | [3][7] |

| Specific Target Organ Toxicity (Single Exposure, Respiratory Irritation) | GHS07 | Warning | H335: May cause respiratory irritation | [3][7] |

Recommended Handling and First Aid

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.

-

Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

First Aid (In case of exposure):

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[8]

-

Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[8]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[17]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[18]

-

Conclusion

This compound stands out as a strategically important building block in modern organic synthesis and medicinal chemistry. Its combination of a constrained cyclobutane ring and dual hydroxyl/carboxylic acid functionality provides a powerful tool for creating molecules with well-defined three-dimensional structures. The ability to control its stereochemistry further enhances its value, enabling the synthesis of specific isomers required for targeted biological activity, from PET imaging agents to complex kinase inhibitors. A thorough understanding of its properties, synthesis, and handling is essential for any research or development professional seeking to leverage this versatile scaffold for the next generation of innovative therapeutics.

References

- 3-Hydroxycyclobutane-1-carboxylic acid | C5H8O3. PubChem. [Link]

- 3-hydroxy-3-methylcyclobutanecarboxylic acid. ChemBK. [Link]

- This compound (C5H8O3). PubChemLite. [Link]

- The Chemistry Behind this compound: A Building Block for Innovation. Autech Industry Co.,Limited. [Link]

- 3-hydroxycyclobutane-1-carboxylic acid. ChemBK. [Link]

- cis-3-Hydroxycyclobutanecarboxylic acid. Nine Chongqing Chemdad Co., Ltd. [Link]

- SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]

- Exploring the Market for this compound: Price and Availability. Autech Industry Co.,Limited. [Link]

- The Role of 3-Oxocyclobutane-1-carboxylic Acid in Modern Drug Development. Autech Industry Co.,Limited. [Link]

- CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid.

- CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid.

- CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.

- IR: carboxylic acids. University of Calgary. [Link]

- 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

- 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

- Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Wiley-VCH. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 3. 3-Hydroxycyclobutane-1-carboxylic acid | C5H8O3 | CID 22640986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 1268521-85-2: trans-3-Hydroxycyclobutanecarboxylic acid [cymitquimica.com]

- 5. cis-3-Hydroxycyclobutanecarboxylic acid | 552849-33-9 [chemicalbook.com]

- 6. cis-3-Hydroxycyclobutanecarboxylic acid | 552849-33-9 [amp.chemicalbook.com]

- 7. trans-3-Hydroxycyclobutanecarboxylic acid | 1268521-85-2 [sigmaaldrich.com]

- 8. This compound - Safety Data Sheet [chemicalbook.com]

- 9. chembk.com [chembk.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. nbinno.com [nbinno.com]

- 14. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 15. CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 16. CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 17. assets.thermofisher.com [assets.thermofisher.com]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

Introduction: The Strategic Importance of the Cyclobutane Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Stereoisomers of 3-Hydroxycyclobutanecarboxylic Acid: Cis vs. Trans Properties and Applications

In the landscape of medicinal chemistry, the cyclobutane ring has emerged as a uniquely valuable structural motif. Once considered a synthetic curiosity due to its inherent ring strain, it is now strategically employed by drug development professionals to confer advantageous properties upon therapeutic candidates.[1][2] The puckered, three-dimensional nature of the cyclobutane core offers a rigid scaffold that can improve metabolic stability, enhance binding affinity by precisely orienting pharmacophoric groups, and serve as a bioisostere for phenyl rings or alkenes, thereby optimizing pharmacokinetic profiles.[1][2][3]

This guide focuses on two key isomers of a substituted cyclobutane building block: cis- and trans-3-Hydroxycyclobutanecarboxylic acid. While sharing the same molecular formula and connectivity, their distinct spatial arrangements give rise to profoundly different physicochemical properties, synthetic pathways, and biological relevance. Understanding these differences is paramount for researchers aiming to leverage these isomers in the rational design of novel therapeutics and diagnostic agents.

Part 1: Physicochemical Properties — A Tale of Two Isomers

The fundamental distinction between the cis and trans isomers lies in the relative orientation of the hydroxyl (-OH) and carboxylic acid (-COOH) substituents on the cyclobutane ring. In the cis isomer, both groups are positioned on the same face of the ring, whereas in the trans isomer, they are on opposite faces.[4] This seemingly subtle stereochemical difference has significant consequences for their physical and chemical behavior.

Comparative Data Summary

The disparate properties of the two isomers are summarized below. The most striking difference is their physical state at room temperature, which is a direct result of their molecular symmetry and intermolecular forces.

| Property | cis-3-Hydroxycyclobutanecarboxylic Acid | trans-3-Hydroxycyclobutanecarboxylic Acid | Rationale for Difference |

| Molecular Formula | C₅H₈O₃[5] | C₅H₈O₃[4] | Identical connectivity. |

| Molecular Weight | 116.12 g/mol | 116.12 g/mol | Identical composition. |

| CAS Number | 552849-33-9[6] | 1268521-85-2[4] | Unique identifiers for distinct chemical substances. |

| Physical Form | Liquid | White to Yellow Solid | The higher symmetry of the trans isomer allows for more efficient crystal lattice packing, resulting in a solid state. |

| Boiling Point | ~290.1 °C (Predicted)[5][7] | N/A (Solid) | The cis isomer's potential for intramolecular H-bonding may slightly alter its boiling point compared to a theoretical non-bonding state. |

| Storage Temperature | Ambient | 2-8 °C, Sealed in Dry | The solid trans isomer is typically stored under refrigeration to ensure long-term stability. |

| pKa | ~4.54 (Predicted)[7] | Not specified; expected to be similar. | The proximity of the hydroxyl group in the cis isomer could slightly influence the acidity of the carboxylic acid through intramolecular interactions. |

| Solubility | Soluble in polar solvents. | Soluble in polar solvents.[4] | Both isomers possess polar functional groups capable of hydrogen bonding with solvents like water or alcohols. |

The greater symmetry of the trans isomer facilitates stronger and more ordered intermolecular interactions (hydrogen bonding and van der Waals forces) within a crystal lattice. This leads to a higher energy requirement to break this lattice, manifesting as a solid state at room temperature. The less symmetrical cis isomer packs less efficiently, resulting in weaker intermolecular forces and a liquid state.

Part 2: Synthesis and Stereocontrol — Crafting the Desired Isomer

The divergent properties of the cis and trans isomers necessitate distinct and highly controlled synthetic strategies. Most routes begin with a common precursor, 3-oxocyclobutanecarboxylic acid, and diverge based on the desired stereochemical outcome.[8][9]

General Synthetic Workflow

The following diagram illustrates the strategic divergence in synthesizing the cis and trans isomers from a common keto-acid precursor.

Caption: Synthetic pathways from 3-oxocyclobutanecarboxylic acid.

Experimental Protocol 1: Stereoselective Synthesis of cis-3-Hydroxycyclobutanecarboxylic Acid

The synthesis of the cis isomer relies on the stereoselective reduction of the ketone precursor. The choice of reducing agent is critical for achieving high diastereoselectivity.

Causality: The hydride reagent (e.g., from Sodium Borohydride, NaBH₄) preferentially attacks the carbonyl from the less sterically hindered face of the cyclobutane ring. This directed attack leads predominantly to the formation of the cis alcohol, where the resulting hydroxyl group is on the same face as the pre-existing carboxylate group.

Step-by-Step Methodology: (Adapted from related reductions[10])

-

Preparation: To a solution of methyl 3-oxocyclobutanecarboxylate (1 eq.) in methanol at 0 °C, add Sodium Borohydride (NaBH₄, 1.5 eq.) portion-wise, maintaining the temperature below 5 °C.

-

Reaction: Stir the mixture at 0 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the dropwise addition of 6 M hydrochloric acid (HCl) until the pH of the solution is adjusted to 5-6.

-

Extraction: Dilute the reaction mixture with ethyl acetate and stir for 30 minutes. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification (Ester): Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude methyl cis-3-hydroxycyclobutanecarboxylate.

-

Hydrolysis: Hydrolyze the resulting ester by refluxing with aqueous HCl. After cooling, extract the product with a suitable organic solvent, dry, and concentrate to yield cis-3-Hydroxycyclobutanecarboxylic acid.

Experimental Protocol 2: Synthesis of trans-3-Hydroxycyclobutanecarboxylic Acid via Mitsunobu Inversion

The trans isomer is most effectively synthesized by inverting the stereochemistry of the more readily available cis isomer. The Mitsunobu reaction is the authoritative method for this transformation.[11]

Causality: The Mitsunobu reaction facilitates the nucleophilic substitution of an alcohol with a carboxylic acid (like p-nitrobenzoic acid) under mild conditions. Critically, the reaction proceeds via a backside (Sₙ2) attack on the alcohol's carbon atom. This mechanism forces a complete inversion of stereochemistry, converting the cis-alcohol into a trans-ester. Subsequent hydrolysis releases the desired trans-alcohol.

Step-by-Step Methodology: (Adapted from patent literature[11])

-

Preparation: Dissolve cis-3-hydroxycyclobutylformate (1 eq.), p-nitrobenzoic acid (1.2 eq.), and triphenylphosphine (PPh₃, 1.2 eq.) in an anhydrous organic solvent such as tetrahydrofuran (THF).

-

Reaction: Cool the solution to -10 °C under a nitrogen atmosphere. Add diethyl azodicarboxylate (DEAD) or a safer alternative like diisopropyl azodicarboxylate (DIAD) (1.2 eq.) dropwise. Allow the reaction to warm to room temperature and stir overnight.

-

Workup: Remove the solvent under reduced pressure. Add methyl tert-butyl ether (MTBE) to the residue and stir to precipitate triphenylphosphine oxide and other byproducts.

-

Purification (Ester): Filter the mixture and wash the filtrate with saturated sodium bicarbonate solution. Separate the organic layer, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain the trans-p-nitrobenzoic acid ester.

-

Hydrolysis: Dissolve the purified trans-ester in a mixture of THF and water. Add lithium hydroxide (LiOH) monohydrate and stir at room temperature until hydrolysis is complete.

-

Isolation: Remove the THF under reduced pressure, adjust the pH of the aqueous solution to 4-5 with dilute acid, and extract with a chloroform/isopropanol mixture. Combine the organic phases, dry, and concentrate to yield trans-3-Hydroxycyclobutanecarboxylic acid.

Part 3: Analytical Differentiation — Telling Them Apart

Confirming the stereochemical identity and purity of each isomer is a critical step that underpins all further research. A multi-technique approach provides the most trustworthy validation.

Analytical Characterization Workflow

Caption: A typical workflow for separating and identifying isomers.

Method 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for differentiating diastereomers in solution.[12] The key lies in analyzing the coupling constants (J-values) between protons on the cyclobutane ring, which are highly sensitive to their dihedral angles.

-

cis Isomer: The protons on the carbons bearing the -OH and -COOH groups (C1 and C3) are on the same face of the ring. This results in characteristic cis coupling constants to adjacent ring protons (typically in the range of 8-10 Hz).[12]

-

trans Isomer: The C1 and C3 protons are on opposite faces. This leads to smaller trans coupling constants (typically 2-9 Hz). The exact value depends on the puckering of the ring, but the difference compared to the cis isomer is usually unambiguous.[12]

Additionally, 2D NMR experiments like NOESY can show through-space correlation between the C1 and C3 protons in the cis isomer, which would be absent in the trans isomer.

Method 2: X-ray Crystallography

For the solid trans isomer, single-crystal X-ray crystallography provides the definitive, unambiguous determination of its three-dimensional structure.[13][14] This technique precisely maps the atomic positions, confirming the trans relationship between the substituents and revealing details about bond lengths, angles, and the puckered conformation of the cyclobutane ring.[15] It is considered the "gold standard" for structural elucidation of crystalline materials.[13]

Method 3: High-Performance Liquid Chromatography (HPLC)

HPLC is an indispensable tool for both analyzing the isomeric purity of a sample and for preparative separation of mixtures.[16][17]

Principle of Separation: The cis and trans isomers have different 3D shapes and slightly different polarities. These differences cause them to interact differently with the stationary phase of an HPLC column (e.g., a C18 reversed-phase column). The trans isomer, often being slightly less polar due to the opposing orientation of its functional groups, may elute at a different retention time than the more compact cis isomer. Method development can optimize this separation to allow for accurate quantification of each isomer.[18][19]

Part 4: Biological and Pharmacological Significance

The strict stereochemical requirements of biological systems mean that the cis and trans isomers of this compound are not interchangeable in a pharmacological context.[20] The specific 3D arrangement of a molecule is what determines its ability to fit into the binding site of a protein or enzyme—the "lock and key" principle.[20][21]

A prominent example highlighting the importance of this specific stereochemistry is the use of cis-3-Hydroxycyclobutanecarboxylic acid in the development of positron-emitting radiotracers for PET imaging.[6][22] In this application, the cis configuration is essential for the molecule to be recognized and processed by specific biological pathways, allowing it to act as a sensitive marker for detecting human tumors.[6][22] The trans isomer would not be a suitable substitute as its different shape would prevent the necessary biological interactions.

This demonstrates a core principle in drug development: a change from cis to trans can convert a biologically active compound into an inactive one, or in some cases, one with an entirely different or even toxic effect.[21] Therefore, the ability to synthesize and characterize stereochemically pure isomers is not merely an academic exercise but a prerequisite for safe and effective drug design.

Conclusion

Cis- and trans-3-Hydroxycyclobutanecarboxylic acid are distinct chemical entities whose properties are governed by their stereochemistry. The trans isomer is a solid due to its higher symmetry and efficient crystal packing, while the cis isomer is a liquid. Their synthesis requires stereocontrolled methods, either through selective reduction to yield the cis product or through a stereochemical inversion reaction to obtain the trans isomer. Robust analytical techniques, particularly NMR spectroscopy, are essential to confirm the identity and purity of each isomer. Ultimately, their differing biological roles, as exemplified by the use of the cis isomer in PET imaging, underscore the critical importance of stereochemical control in modern research and drug development.

References

- Google Patents. CN108129288B - Synthesis method of trans-3-hydroxycyclobutylformic acid.

- Semantic Scholar.

- PubChem. 3-Hydroxycyclobutane-1-carboxylic acid | C5H8O3 | CID 22640986. [Link]

- PMC - PubMed Central.

- ChemBK. 3-hydroxycyclobutane-1-carboxylic acid. [Link]

- National Institutes of Health.

- ResearchGate.

- ResearchGate. A. Cyclobutane and cyclobutene motifs occur in many medicinally.... [Link]

- Chemdad. cis-3-Hydroxycyclobutanecarboxylic acid. [Link]

- PubMed.

- Radboud Repository.

- ResearchGate. Stereochemistry of Cyclobutane and Heterocyclic Analogs | Request PDF. [Link]

- Google Patents.

- Patsnap Synapse. What is the application of stereochemistry in drug design?. [Link]

- Google Patents. CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid.

- Journal of Chemical Education. 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. [Link]

- Organic Syntheses. CYCLOBUTANECARBOXYLIC ACID. [Link]

- PMC - NIH. X-Ray Crystallography of Chemical Compounds. [Link]

- Google Patents. CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid.

- RSC Publishing.

- MDPI. Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. [Link]

- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

- ResearchGate.

- Reddit. Need help on determining Cis and Trans with NMR spectrum. [Link]

- Caltech. Demystifying X-ray Crystallography. [Link]

- Restek.

- ResearchGate. (PDF) Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. [Link]

- University of Calgary. Stereochemistry and biological activity of drugs. [Link]

- CCDC. X-ray Crystallography. [Link]

- MDPI. Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. [Link]

- Michigan State University Chemistry. HPLC Characterization of cis and trans Mixtures of Double-Decker Shaped Silsesquioxanes. [Link]

- PubMed Central. Natural Sources, Pharmacokinetics, Biological Activities and Health Benefits of Hydroxycinnamic Acids and Their Metabolites. [Link]

- Chromatography Forum.

- National Institutes of Health. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 4. CAS 1268521-85-2: trans-3-Hydroxycyclobutanecarboxylic acid [cymitquimica.com]

- 5. chembk.com [chembk.com]

- 6. cis-3-Hydroxycyclobutanecarboxylic acid | 552849-33-9 [chemicalbook.com]

- 7. cis-3-Hydroxycyclobutanecarboxylic acid Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 9. CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 10. Methyl cis-3-hydroxycyclobutanecarboxylate synthesis - chemicalbook [chemicalbook.com]

- 11. CN108129288B - Synthesis method of trans-3-hydroxycyclobutylformic acid - Google Patents [patents.google.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Separation of cis/trans isomers - Chromatography Forum [chromforum.org]

- 18. lcms.cz [lcms.cz]

- 19. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 20. What is the application of stereochemistry in drug design? [synapse.patsnap.com]

- 21. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 22. cis-3-Hydroxycyclobutanecarboxylic acid | 552849-33-9 [amp.chemicalbook.com]

The Rising Profile of 3-Hydroxycyclobutanecarboxylic Acid Derivatives in Therapeutic Innovation: A Technical Guide

For Immediate Release

[City, State] – January 9, 2026 – In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer both structural rigidity and three-dimensional complexity is paramount. Among the emerging classes of compounds, derivatives of 3-hydroxycyclobutanecarboxylic acid (3-HCCA) are carving out a significant niche, demonstrating a breadth of biological activities that position them as promising candidates for the next generation of therapeutics. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of 3-HCCA derivatives for researchers, scientists, and drug development professionals.

Introduction: The Allure of the Cyclobutane Scaffold

The cyclobutane ring, a four-membered carbocycle, has long been recognized for its unique conformational properties. Its inherent ring strain and non-planar geometry provide a rigid framework that can pre-organize appended functional groups in a well-defined spatial orientation, facilitating precise interactions with biological targets. This structural feature is a key differentiator from more flexible aliphatic chains or flat aromatic systems, often leading to enhanced potency and selectivity. The introduction of hydroxyl and carboxylic acid functionalities at the 1 and 3 positions of the cyclobutane core, as seen in 3-HCCA, further enriches the molecule's potential for diverse chemical modifications and targeted biological engagement.

The Synthetic Keystone: Accessing the 3-HCCA Core

The journey to potent 3-HCCA derivatives begins with the efficient and scalable synthesis of its key precursor, 3-oxocyclobutanecarboxylic acid. This intermediate serves as a versatile platform for introducing the critical 3-hydroxy group and for subsequent derivatization of the carboxylic acid.

Synthesis of 3-Oxocyclobutanecarboxylic Acid: A Methodological Overview

Several synthetic routes to 3-oxocyclobutanecarboxylic acid have been developed, each with its own advantages in terms of yield, scalability, and starting material accessibility. A common and effective strategy involves a multi-step sequence starting from readily available precursors.

Experimental Protocol: Synthesis of 3-Oxocyclobutanecarboxylic Acid

-

Step 1: Condensation. N,N-dimethyl formamide (DMF) and potassium tert-butoxide are combined in a reaction vessel and cooled. Diisopropyl malonate dissolved in DMF is then added dropwise.

-

Step 2: Alkylation. Following the condensation, 2,2-dimethoxy-1,3-dibromopropane is introduced to the reaction mixture, which is then heated to facilitate the alkylation reaction.

-

Step 3: Hydrolysis and Decarboxylation. The resulting intermediate is subjected to acidic hydrolysis using concentrated hydrochloric acid. This step serves to both hydrolyze the ester and ketal functionalities and to promote decarboxylation, yielding the target 3-oxocyclobutanecarboxylic acid.

-

Step 4: Purification. The crude product is purified through extraction and recrystallization to yield the final, high-purity product.

This method, while effective, requires careful control of reaction conditions to optimize yield and minimize side products. Continuous flow chemistry processes are also being explored to enhance the efficiency and safety of large-scale production[1].

Reduction to this compound

The reduction of the ketone in 3-oxocyclobutanecarboxylic acid to the corresponding alcohol is a critical step that introduces a key stereocenter. The choice of reducing agent can influence the stereochemical outcome, yielding either the cis- or trans-isomer of 3-HCCA. This stereochemical control is often crucial for biological activity.

Diagram: Synthetic Pathway to 3-HCCA Derivatives

Caption: General synthetic route to 3-HCCA derivatives.

Diverse Biological Activities of 3-HCCA Derivatives

The true potential of the 3-HCCA scaffold is realized in the diverse biological activities exhibited by its derivatives. By modifying the carboxylic acid and hydroxyl groups, as well as by functionalizing the cyclobutane ring itself, medicinal chemists have successfully targeted a range of enzymes and receptors implicated in various diseases.

Janus Kinase (JAK) Inhibition: A New Frontier in Inflammatory and Autoimmune Diseases

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways. Dysregulation of JAK signaling is a hallmark of numerous inflammatory and autoimmune disorders. Several patents disclose azetidine and cyclobutane derivatives as potent JAK inhibitors[1][2]. The rigid cyclobutane core of 3-HCCA derivatives can serve as a scaffold to present key pharmacophoric elements for interaction with the ATP-binding site of JAK enzymes.

Signaling Pathway: JAK-STAT Pathway

Caption: Simplified JAK-STAT signaling pathway and the point of intervention for 3-HCCA-based inhibitors.

While specific quantitative data for 3-HCCA derivatives as JAK inhibitors is often proprietary, the patent literature suggests that these compounds can achieve high potency and selectivity, making them attractive candidates for further development.

Cholesteryl Ester Transfer Protein (CETP) Inhibition: A Novel Approach to Cardiovascular Disease

Cholesteryl ester transfer protein (CETP) facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins. Inhibition of CETP is a promising strategy for raising HDL cholesterol levels and potentially reducing the risk of cardiovascular disease. The 3-oxocyclobutanecarboxylic acid scaffold has been identified as a key component in the synthesis of certain CETP inhibitors[3]. The unique geometry of the cyclobutane ring likely plays a crucial role in orienting the molecule within the lipid-binding pocket of CETP.

Although several CETP inhibitors have faced challenges in clinical trials, the development of new agents with improved safety and efficacy profiles is an active area of research, with 3-HCCA derivatives representing a potential avenue for exploration.

G Protein-Coupled Receptor (GPCR) Modulation: Targeting Metabolic Disorders

Recent research has demonstrated that derivatives of 3-HCCA can act as ligands for G protein-coupled receptors (GPCRs). Specifically, cis- and trans-isomers of 3-(4-hydroxyphenyl)cyclobutanecarboxylic acid have been synthesized and their derivatives evaluated as agonists for GPR40, a receptor involved in glucose-stimulated insulin secretion[4]. This finding opens up new possibilities for the development of 3-HCCA-based therapeutics for metabolic disorders such as type 2 diabetes. The study highlighted that these derivatives exhibited micromolar activity, underscoring the potential of this scaffold in GPCR modulation[4].

Structure-Activity Relationships (SAR): Guiding the Design of Potent Derivatives

The biological activity of 3-HCCA derivatives is highly dependent on their chemical structure. Understanding the structure-activity relationships (SAR) is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Key SAR Observations:

-

Stereochemistry: The relative orientation of the hydroxyl and carboxyl groups (cis vs. trans) can significantly impact biological activity. This is due to the different spatial arrangements of these functional groups, which can lead to distinct binding interactions with the target protein.

-

Carboxamide Modifications: Conversion of the carboxylic acid to various amides is a common strategy to modulate activity and improve drug-like properties. The nature of the amine used for amide formation can influence potency, selectivity, and cell permeability.

-

Hydroxyl Group Derivatization: The 3-hydroxy group can be derivatized to form ethers or esters, providing another handle for optimizing the molecule's properties.

-

Ring Substitution: Functionalization of the cyclobutane ring itself can introduce additional points of interaction with the target and fine-tune the overall physicochemical properties of the compound.

Future Directions and Conclusion

The field of this compound derivatives is ripe with opportunity. The versatility of the 3-HCCA scaffold, combined with its favorable structural properties, makes it an attractive starting point for the design of novel therapeutics targeting a wide range of diseases. Future research will likely focus on:

-

Expansion of the Target Space: Exploring the activity of 3-HCCA derivatives against other enzyme families and receptor classes.

-

Fine-Tuning of Pharmacokinetic Properties: Optimizing absorption, distribution, metabolism, and excretion (ADME) profiles to develop orally bioavailable drugs with favorable safety profiles.

-

Stereoselective Synthesis: Developing more efficient and scalable methods for the stereoselective synthesis of cis- and trans-isomers to facilitate detailed SAR studies and identify the optimal stereochemistry for a given target.

References

- Feskov, I. O., Naumchyk, V. S., & Onopchenko, O. V. (2020). The synthesis of cis- and trans-3-(4-hydroxyphenyl)cyclobutanecarboxylic acids and the study of their derivatives as GPR-40 receptor ligands. Journal of Organic and Pharmaceutical Chemistry, 18(4), 23-30. [Link]

- Google Patents. (n.d.). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.

- ACS Green Chemistry Institute. (n.d.). Innovative continuous process for the production of 3-oxocyclobutane-1-carboxylic acid.

- Google Patents. (n.d.). US8158616B2 - Azetidine and cyclobutane derivatives as JAK inhibitors.

- Google Patents. (n.d.). CN103788098A - Azetidine and cyclobutane derivatives as JAK inhibitors.

- World Intellectual Property Organization. (2021). (WO2021237123) JAKI AND/OR JAK2 INHIBITOR AND USE THEREOF.

Sources

The Strategic Deployment of 3-Hydroxycyclobutanecarboxylic Acid in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxycyclobutanecarboxylic acid, a seemingly simple bifunctional molecule, has emerged as a powerhouse building block in contemporary organic synthesis. Its inherent ring strain, coupled with the stereochemically defined placement of hydroxyl and carboxylic acid functionalities, offers a unique and highly valuable scaffold for the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, stereochemical considerations, and strategic applications of this compound, with a particular focus on its role in the development of novel therapeutics. We will delve into the nuanced causality behind experimental choices in its synthesis and application, providing field-proven insights for researchers in drug discovery and development.

The Cyclobutane Motif: A Privileged Scaffold in Medicinal Chemistry

The incorporation of small, strained ring systems into drug candidates has become an increasingly important strategy in medicinal chemistry. The cyclobutane ring, in particular, offers a unique combination of properties that make it an attractive bioisostere for various functional groups.[1] Its puckered conformation provides a three-dimensional scaffold that can effectively orient substituents into specific vectors, enhancing interactions with biological targets.[1] This conformational rigidity, a direct consequence of the ring strain, can also lead to improved metabolic stability and reduced off-target effects.

This compound capitalizes on these inherent advantages by presenting two versatile functional handles—a hydroxyl group and a carboxylic acid. These groups can be readily modified through a wide array of synthetic transformations, allowing for the facile introduction of diverse pharmacophoric elements. The stereochemical relationship between these two functional groups, whether cis or trans, provides an additional layer of structural diversity that is crucial for fine-tuning the biological activity of the final molecule.

Stereoselective Synthesis: Accessing the Isomeric Landscape

The biological activity of molecules derived from this compound is often critically dependent on the stereochemistry of the cyclobutane core. Therefore, the development of robust and scalable stereoselective synthetic routes to both cis and trans isomers is of paramount importance.

Synthesis of Racemic 3-Oxocyclobutanecarboxylic Acid: A Key Precursor

A common and efficient strategy for the synthesis of this compound isomers begins with the preparation of 3-oxocyclobutanecarboxylic acid. This versatile intermediate can be synthesized via a multi-step sequence starting from readily available materials like acetone, bromine, and malononitrile.[2][3]

Experimental Protocol: Synthesis of 3-Oxocyclobutanecarboxylic Acid [2][3]

-

Step 1: Synthesis of 1,3-dibromo-3-methyl-2-butanone. Acetone is reacted with bromine to yield 1,3-dibromo-3-methyl-2-butanone.

-

Step 2: Cyclization. The dibromoketone is then reacted with a malonate equivalent in the presence of a base to form the cyclobutane ring.

-

Step 3: Hydrolysis and Decarboxylation. The resulting diester is hydrolyzed and decarboxylated under acidic conditions to afford 3-oxocyclobutanecarboxylic acid.

Diastereoselective Reduction of 3-Oxocyclobutanecarboxylic Acid

The stereochemical outcome of the reduction of the ketone functionality in 3-oxocyclobutanecarboxylic acid is the determining factor for obtaining either the cis or trans hydroxy acid. The choice of reducing agent and reaction conditions dictates the facial selectivity of the hydride attack.

-

Synthesis of cis-3-Hydroxycyclobutanecarboxylic Acid: Reduction with sodium borohydride in a protic solvent typically favors the formation of the cis isomer due to the steric hindrance of the carboxylic acid group directing the hydride attack to the opposite face.

-

Synthesis of trans-3-Hydroxycyclobutanecarboxylic Acid: The use of bulkier reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), can favor the formation of the trans isomer by approaching from the less hindered face, anti to the carboxylate.

Enzymatic Resolution for Enantiopure Isomers

For applications where single enantiomers are required, enzymatic resolution of a racemic mixture of this compound esters is a highly effective strategy. Lipases, such as Candida antarctica lipase B (CAL-B), are particularly adept at selectively hydrolyzing one enantiomer of an ester, leaving the other enantiomer unreacted and thus allowing for their separation.[4][5][6][7][8]

Workflow: Enzymatic Resolution of this compound Esters

Caption: Enzymatic resolution of racemic this compound ester.

Applications in Drug Discovery and Development

The unique structural features of this compound have made it a valuable building block in the synthesis of a variety of biologically active molecules.

Antiviral Agents: The Case of Remdesivir and GS-441524

Perhaps the most prominent application of this compound is in the synthesis of the antiviral drug Remdesivir and its active metabolite, GS-441524. The cyclobutane moiety in these molecules serves as a constrained isostere for a ribose sugar, a modification that is crucial for their biological activity.

The synthesis of the core of GS-441524 involves the coupling of a protected 3-hydroxycyclobutanecarbonitrile with a pyrrolotriazine base. The stereochemistry of the hydroxyl group on the cyclobutane ring is critical for the proper orientation of the molecule within the active site of the viral RNA-dependent RNA polymerase.

Synthetic Pathway to a GS-441524 Precursor

Caption: Key transformations in the synthesis of a GS-441524 precursor.

Kinase Inhibitors: A Scaffold for Specificity

The constrained nature of the cyclobutane ring in this compound makes it an excellent scaffold for the design of kinase inhibitors. By strategically functionalizing the hydroxyl and carboxylic acid groups, medicinal chemists can create molecules that precisely fit into the ATP-binding pocket of a target kinase, leading to high potency and selectivity. For example, derivatives of this compound have been incorporated into Janus kinase (JAK) inhibitors, a class of drugs used to treat inflammatory diseases and certain cancers.[9][10][11]

Data Summary: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C5H8O3 | [12] |

| Molecular Weight | 116.12 g/mol | [12] |

| XLogP3 | -0.4 | [12] |

| Hydrogen Bond Donor Count | 2 | [12] |

| Hydrogen Bond Acceptor Count | 3 | [12] |

Conformational Analysis: The "Why" Behind the "How"

The puckered nature of the cyclobutane ring is a key determinant of its utility as a synthetic building block. Unlike the planar cyclobutadiene, cyclobutane adopts a bent conformation to relieve torsional strain. In substituted cyclobutanes, such as this compound, the substituents can occupy either pseudo-axial or pseudo-equatorial positions.

The relative stability of the cis and trans isomers, and their respective conformers, is influenced by a delicate balance of steric and electronic interactions. For example, in the cis isomer, an intramolecular hydrogen bond between the hydroxyl and carboxylic acid groups can stabilize a particular conformation. This conformational preference can have a profound impact on the biological activity of the final drug molecule by pre-organizing the pharmacophoric groups for optimal binding to the target protein.

Conclusion and Future Outlook

This compound has firmly established itself as a valuable and versatile building block in modern organic synthesis. Its unique combination of a strained, conformationally restricted core and readily functionalizable handles provides a powerful platform for the design and synthesis of novel therapeutics. The continued development of efficient and stereoselective synthetic routes to its various isomers will undoubtedly fuel further innovation in drug discovery. As our understanding of the intricate relationship between three-dimensional molecular shape and biological function deepens, the strategic deployment of scaffolds like this compound will become increasingly crucial in the quest for safer and more effective medicines.

References

- Amarasinghe, N. R.; Turner, P.; Todd, M. H. Adv. Synth.

- Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]

- van der Kolk, M. R.; Janssen, M. A. C. H.; Rutjes, F. P. J. T.; Blanco-Ania, D. Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem2022, 17 (9), e202200020. [Link]

- Kukolich, S. G.; et al. CONFORMATIONAL ANALYSIS OF CYCLOBUTANECARBOXYLIC ACID. [Link]

- Google Patents.

- Google Patents. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.

- Google Patents. CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid.

- Google Patents.

- Google Patents. US5492830A - Enzymatic resolution of α-tertiary carboxylic acid esters.

- MDPI.

- PubMed. Enzymes useful for chiral compound synthesis: structural biology, directed evolution, and protein engineering for industrial use. [Link]

- PubMed.

- MDPI.

- Pharma's Almanac. Applying Enzymatic Synthesis for Chiral Molecules. [Link]

- PubMed Central. Enzymatic Approach to the Synthesis of Enantiomerically Pure Hydroxy Derivatives of 1,3,5-Triaza-7-phosphaadamantane. [Link]

- MDPI. Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. [Link]

- PubMed. A two-step enzymatic resolution process for large-scale production of (S)- and (R)

- The Royal Society of Chemistry. S1 1H NMR, 13C NMR, and HMBC Spectra. [Link]

- ResearchGate.

- PubMed Central. Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy. [Link]

- PubMed Central. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. [Link]

- PubMed Central. Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. [Link]

- PubMed Central. Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. [Link]

- PubMed. 3-Oxo-hexahydro-1H-isoindole-4-carboxylic Acid as a Drug Chiral Bicyclic Scaffold: Structure-Based Design and Preparation of Conformationally Constrained Covalent and Noncovalent Prolyl Oligopeptidase Inhibitors. [Link]

- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

- Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

- Maricopa Open Digital Press.

- St. Paul's Cathedral Mission College.

- NC State University Libraries. 4.

- SciSpace.

- PubChem. 3-Hydroxycyclobutane-1-carboxylic acid. [Link]

- Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000011). [Link]

- Human Metabolome Database. 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0000011). [Link]

- Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000008). [Link]

Sources

- 1. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Enzymes useful for chiral compound synthesis: structural biology, directed evolution, and protein engineering for industrial use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pharmasalmanac.com [pharmasalmanac.com]

- 6. Enzymatic Approach to the Synthesis of Enantiomerically Pure Hydroxy Derivatives of 1,3,5-Triaza-7-phosphaadamantane - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Microbial/enzymatic synthesis of chiral drug intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC [mdpi.com]

- 9. Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates | MDPI [mdpi.com]

- 12. 3-Hydroxycyclobutane-1-carboxylic acid | C5H8O3 | CID 22640986 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 3-Hydroxycyclobutanecarboxylic Acid: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 3-hydroxycyclobutanecarboxylic acid, a key building block in medicinal chemistry and materials science. In the absence of extensive published experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy to present a detailed predicted analysis of both cis and trans isomers. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the molecule's spectral features to aid in its synthesis, identification, and application.

Introduction: The Significance of this compound

This compound is a bifunctional molecule incorporating a cyclobutane ring, a hydroxyl group, and a carboxylic acid moiety.[1] This unique combination of features makes it a valuable synthon for the introduction of constrained four-membered rings into larger molecules, a strategy often employed in drug design to modulate potency, selectivity, and pharmacokinetic properties. The stereochemical relationship between the hydroxyl and carboxylic acid groups (cis or trans) significantly influences the molecule's three-dimensional shape and, consequently, its biological activity and material properties.

Accurate and unambiguous characterization of this compound is paramount for its effective utilization. Spectroscopic techniques, particularly NMR and IR spectroscopy, are indispensable tools for confirming its structure, determining its isomeric purity, and understanding its chemical environment. This guide provides an in-depth analysis of the predicted ¹H NMR, ¹³C NMR, and IR spectra of both cis- and trans-3-hydroxycyclobutanecarboxylic acid.

Molecular Structure and Isomerism

The presence of two substituents on the cyclobutane ring gives rise to cis and trans diastereomers. The puckered, "butterfly" conformation of the cyclobutane ring further influences the spatial arrangement of the atoms.[2] Understanding this inherent structural complexity is crucial for interpreting the nuances of the spectroscopic data.

Figure 1: Chemical structures of cis- and trans-3-hydroxycyclobutanecarboxylic acid.

¹H NMR Spectroscopy: A Proton's Perspective

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the cyclobutane ring, the hydroxyl proton, and the carboxylic acid proton.

Predicted ¹H NMR Chemical Shifts and Multiplicities

The chemical shifts of the cyclobutane protons are influenced by the electron-withdrawing effects of the hydroxyl and carboxylic acid groups. In unsubstituted cyclobutane, the protons resonate around 1.96 ppm.[2][3] The presence of electronegative substituents will cause a downfield shift for adjacent protons.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) - cis Isomer | Predicted Chemical Shift (δ, ppm) - trans Isomer | Predicted Multiplicity |

| H-1 (CH-COOH) | 2.8 - 3.2 | 2.7 - 3.1 | Multiplet |

| H-2, H-4 (CH₂) | 2.2 - 2.6 | 2.1 - 2.5 | Multiplet |

| H-3 (CH-OH) | 4.2 - 4.6 | 4.0 - 4.4 | Multiplet |

| -OH | Variable (2.0 - 5.0) | Variable (2.0 - 5.0) | Broad Singlet |

| -COOH | Variable (10.0 - 13.0) | Variable (10.0 - 13.0) | Broad Singlet |

Interpretation of the Predicted ¹H NMR Spectrum

-

Cyclobutane Protons (H-1, H-2, H-3, H-4): The protons on the cyclobutane ring will exhibit complex splitting patterns due to geminal (²J) and vicinal (³J) coupling. The exact chemical shifts and coupling constants will differ between the cis and trans isomers due to their different dihedral angles and through-space interactions. The methine proton adjacent to the carboxylic acid (H-1) and the methine proton adjacent to the hydroxyl group (H-3) are expected to be the most downfield of the ring protons.

-

Hydroxyl and Carboxylic Acid Protons (-OH, -COOH): The chemical shifts of the hydroxyl and carboxylic acid protons are highly variable and depend on factors such as solvent, concentration, and temperature due to hydrogen bonding. They typically appear as broad singlets and their signals can be confirmed by D₂O exchange, where the signals will disappear. The carboxylic acid proton is expected to be significantly downfield, typically above 10 ppm.[4]

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the exchangeable protons.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Lock the spectrometer to the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Signal averaging (e.g., 16-64 scans) is typically performed to improve the signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Integrate the signals to determine the relative number of protons.

-

Figure 2: Standard workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the number and types of carbon atoms in a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each unique carbon atom gives a distinct peak.

Predicted ¹³C NMR Chemical Shifts

The chemical shifts of the carbon atoms in the cyclobutane ring are influenced by the attached functional groups. The unsubstituted cyclobutane carbon resonates at approximately 22.4 ppm.[2][5]

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) - cis Isomer | Predicted Chemical Shift (δ, ppm) - trans Isomer |

| C-1 (CH-COOH) | 40 - 45 | 39 - 44 |

| C-2, C-4 (CH₂) | 30 - 35 | 29 - 34 |

| C-3 (CH-OH) | 65 - 70 | 63 - 68 |

| C=O (COOH) | 175 - 185 | 174 - 184 |

Interpretation of the Predicted ¹³C NMR Spectrum

-

Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon is expected to be the most downfield signal in the spectrum, typically appearing in the range of 175-185 ppm.[4]

-

Carbinol Carbon (C-3): The carbon atom bearing the hydroxyl group (C-3) will be significantly deshielded and is predicted to appear in the 65-70 ppm range.

-

Methine Carbon (C-1): The carbon atom attached to the carboxylic acid group (C-1) will also be deshielded, but to a lesser extent than the carbinol carbon.

-

Methylene Carbons (C-2, C-4): The two methylene carbons are chemically equivalent and will give rise to a single peak. They are expected to be the most upfield of the ring carbons.

The precise chemical shifts for the cis and trans isomers are expected to be slightly different due to stereochemical effects on the local electronic environment of each carbon nucleus.

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample is generally required for ¹³C NMR compared to ¹H NMR. Dissolve 20-50 mg of this compound in approximately 0.6 mL of a deuterated solvent in a 5 mm NMR tube.

-

Instrument Setup:

-

Use a high-field NMR spectrometer.

-

Lock and shim the instrument as for ¹H NMR.

-

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans (hundreds to thousands) is typically required due to the low sensitivity of the ¹³C nucleus.

-

A relaxation delay of 2-5 seconds is often used to ensure quantitative signal intensities, although for simple identification, a shorter delay may be sufficient.

-

-

Data Processing:

-

Apply a Fourier transform to the FID.

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the solvent signal or an internal standard (TMS).

-

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Frequencies

The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the carboxylic acid and hydroxyl functional groups.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| O-H stretch (Alcohol) | 3200 - 3500 | Broad, Medium |

| C-H stretch (sp³ C-H) | 2850 - 3000 | Medium |

| C=O stretch (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp |

| C-O stretch (Carboxylic Acid/Alcohol) | 1210 - 1320 | Medium |

| O-H bend (Carboxylic Acid) | 1395 - 1440 | Medium |

| Cyclobutane Ring Vibrations | ~900 and ~1250 | Weak to Medium |

Interpretation of the Predicted IR Spectrum

-

O-H Stretching Region: A very broad and intense absorption band is expected from 2500 to 3300 cm⁻¹, which is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid dimer.[4][6] Superimposed on this broad band will be the O-H stretching vibration of the alcohol group, typically appearing between 3200 and 3500 cm⁻¹.[7]

-

C=O Stretching Region: A strong, sharp absorption peak between 1700 and 1725 cm⁻¹ is indicative of the carbonyl (C=O) stretch of a saturated carboxylic acid.[4][6]

-

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that are unique to the molecule. This region will include C-O stretching and O-H bending vibrations. Characteristic vibrations of the cyclobutane ring are also expected in this region, with notable bands around 900 cm⁻¹ and 1250 cm⁻¹.[8]

Experimental Protocol for IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup:

-

Ensure the ATR crystal is clean before and after use.

-

Collect a background spectrum of the empty ATR crystal.

-

-

Data Acquisition:

-

Apply pressure to the sample using the ATR's pressure clamp to ensure good contact with the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a good quality spectrum.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Conclusion

The predicted spectroscopic data presented in this guide provide a detailed framework for the structural elucidation of cis- and trans-3-hydroxycyclobutanecarboxylic acid. The ¹H and ¹³C NMR spectra are expected to provide definitive information on the carbon-hydrogen framework and the stereochemical arrangement of the substituents. The IR spectrum serves as a rapid and reliable method for confirming the presence of the key carboxylic acid and hydroxyl functional groups. By combining the insights from these powerful analytical techniques, researchers can confidently identify and characterize this important chemical building block, paving the way for its successful application in their scientific endeavors.

References

- Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C.

- Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of organic chemistry, 78(4), 1504–1507.

- Doc Brown's Chemistry. (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr.

- PubChem. (n.d.). 3-Hydroxycyclobutane-1-carboxylic acid.

- Doc Brown's Chemistry. (n.d.). infrared spectrum of cyclobutane C4H8 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of cyclobutane.

- Journal of the Chemical Society B: Physical Organic. (n.d.). Infrared spectral charateristics of the cyclobutane ring system.

- Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- University of California, Los Angeles. (n.d.). IR: carboxylic acids.

- Specac Ltd. (n.d.). Interpreting Infrared Spectra.

Sources

- 1. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 8. Infrared spectral charateristics of the cyclobutane ring system - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 3-Hydroxycyclobutanecarboxylic Acid (CAS 194788-10-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxycyclobutanecarboxylic acid, identified by CAS number 194788-10-8, is a bifunctional organic compound that has garnered interest as a versatile building block in medicinal chemistry and organic synthesis.[1] Its rigid, four-membered ring structure, combined with the presence of both a hydroxyl and a carboxylic acid functional group, offers unique stereochemical and synthetic possibilities. This guide provides a comprehensive overview of its physical and chemical properties, potential synthetic routes, analytical methodologies, and its emerging role in the development of novel therapeutics.

Core Molecular and Physicochemical Properties

This compound is a cyclic organic compound featuring a cyclobutane ring substituted with a hydroxyl (-OH) group and a carboxylic acid (-COOH) group. This unique arrangement imparts a combination of polarity, reactivity, and structural rigidity that is highly sought after in the design of complex molecules.[1]

Table 1: Key Identifiers and Molecular Properties

| Property | Value | Source(s) |

| CAS Number | 194788-10-8 | [2] |

| Molecular Formula | C₅H₈O₃ | [2] |

| Molecular Weight | 116.12 g/mol | [2] |

| IUPAC Name | 3-hydroxycyclobutane-1-carboxylic acid | [2] |

| Synonyms | Cyclobutanecarboxylic Acid, 3-Hydroxy-; 3-Hydroxy-cyclobutanecarboxylic acid; cis-3-Hydroxycyclobutanecarboxylic acid; trans-3-Hydroxycyclobutanecarboxylic acid | [2] |

| SMILES | C1C(CC1O)C(=O)O | [2] |

| InChI | InChI=1S/C5H8O3/c6-4-1-3(2-4)5(7)8/h3-4,6H,1-2H2,(H,7,8) | [2] |

Table 2: Physical and Chemical Properties

| Property | Value | Notes | Source(s) |

| Appearance | White to yellow solid or liquid | Physical form can vary. | [3] |

| Boiling Point | 290.1 ± 33.0 °C | Predicted | [4] |

| Density | 1.447 ± 0.06 g/cm³ | Predicted | [4] |

| pKa | 14.73 ± 0.40 | Predicted | [5] |